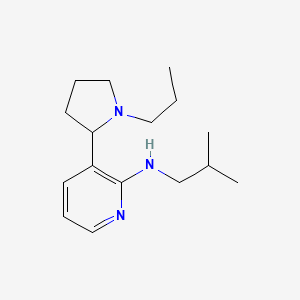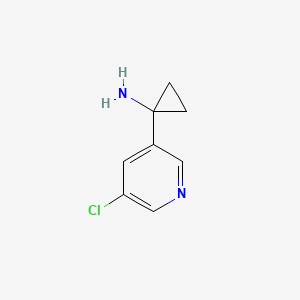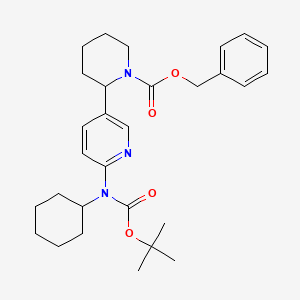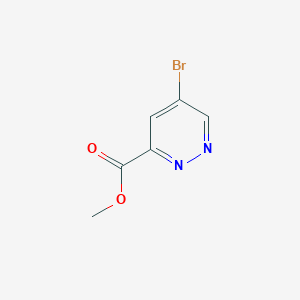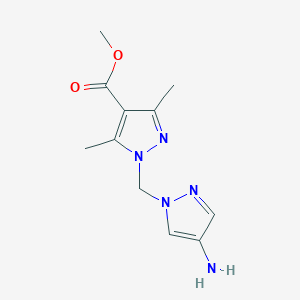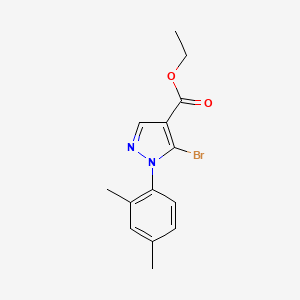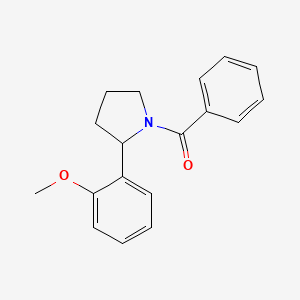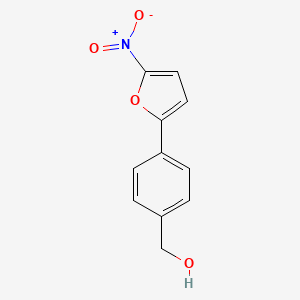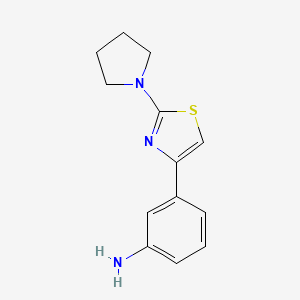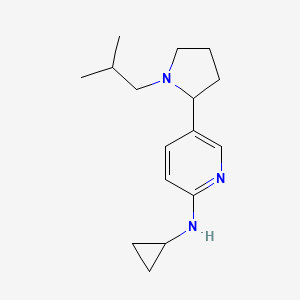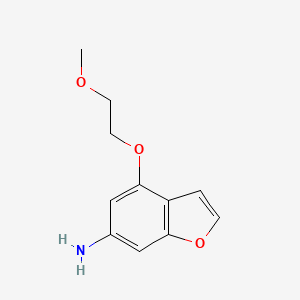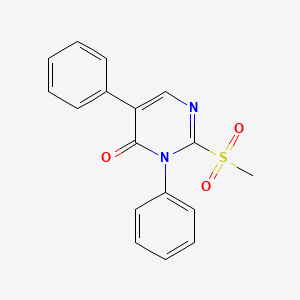
2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methylsulfonyl group and two phenyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of acetylacetone with thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide, followed by oxidation with hydrogen peroxide and sodium tungstate to afford the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize hazardous waste and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like potassium cyanide (KCN) and Grignard reagents are used for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one involves its interaction with various molecular targets. The compound can act as an alkylating agent, where its alkyl-oxygen bonds undergo fission and react with nucleophilic sites within the intracellular milieu. This interaction can lead to the inhibition of key enzymes and pathways, such as the NF-kB inflammatory pathway, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfonyl-5-chloropyrimidine-4-carboxylic acid: Similar in structure but with a carboxylic acid group.
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the phenyl groups present in 2-(Methylsulfonyl)-3,5-diphenylpyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to the presence of both methylsulfonyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H14N2O3S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methylsulfonyl-3,5-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2O3S/c1-23(21,22)17-18-12-15(13-8-4-2-5-9-13)16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
APYIGIIGCSJFDC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


